molecular formula C11H20F2N2O2 B2904274 Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate CAS No. 1785452-16-5

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate

Cat. No.: B2904274
CAS No.: 1785452-16-5
M. Wt: 250.29
InChI Key: SRYYUDXHIBROGF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1785452-16-5 . It has a molecular weight of 250.29 . It is usually in the form of an oil .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-8(7-15)6-9(12)13/h8-9,14H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is an oil-like substance . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 250.29 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through various chemical reactions, including condensation reactions involving carbamimide and 3-fluorobenzoic acid, showcasing the versatility of piperazine derivatives in chemical synthesis (Sanjeevarayappa et al., 2015). Another study presented the synthesis and characterization of similar tert-butyl piperazine-1-carboxylate derivatives, further contributing to the understanding of their chemical properties (Kulkarni et al., 2016).

Structural Analysis

  • Crystallographic studies have been pivotal in determining the molecular and crystal structure of these compounds, providing insights into their stability and potential for further modifications. For instance, Ashwini Gumireddy et al. (2021) explored the crystal structure of a sterically congested piperazine derivative, indicating its pharmacological relevance due to the novel chemistry it presents (Gumireddy et al., 2021).

Biological Evaluation

  • Some tert-butyl piperazine-1-carboxylate derivatives have been evaluated for their antibacterial and anthelmintic activities. These studies are critical for identifying potential therapeutic agents, even though the activities might vary across different compounds. For example, a compound synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety information for Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate indicates that it is a dangerous substance . The hazard statements include H302, H312, H318, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P337+P313, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is a complex organic compound. Similar piperazine derivatives have been known to interact with various biological targets, including neurotransmitter receptors and transporters .

Mode of Action

Piperazine derivatives often act by interacting with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact nature and structure of the compound .

Biochemical Pathways

Piperazine derivatives are often involved in various biochemical pathways due to their interactions with different biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.

Properties

IUPAC Name

tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-8(7-15)6-9(12)13/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYYUDXHIBROGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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